4-Methylpregabalin is a chemical compound developed by Pfizer, structurally related to pregabalin. It is primarily recognized for its analgesic properties, particularly effective against neuropathic pain and other challenging pain syndromes. The compound has garnered interest in scientific research due to its potential applications in various medical fields, including pain management and neurology .
The synthesis of 4-Methylpregabalin involves a stereoselective Michael addition of dimethyl malonate to a racemic nitroalkene. This process employs a chiral squaramide catalyst to achieve kinetic resolution, allowing for the selective formation of one stereoisomer over another .
The key steps in the synthesis include:
4-Methylpregabalin can participate in various chemical reactions:
The specific reactions depend on the reagents used:
The mechanism of action for 4-Methylpregabalin primarily involves modulation of the α2δ subunits of voltage-dependent calcium channels. By binding to these channels, it inhibits neurotransmitter release, thereby reducing neuronal excitability and alleviating pain sensations. This mechanism is similar to that of pregabalin but with enhanced potency due to its structural modifications .
4-Methylpregabalin is characterized as a white crystalline solid. It has a melting point that typically falls within pharmaceutical standards for purity and stability.
4-Methylpregabalin has several scientific applications:
This compound represents an advancement in analgesic therapy, with ongoing research aimed at fully elucidating its therapeutic potential and optimizing its clinical applications.
4-Methylpregabalin emerged as a strategic innovation by Pfizer during efforts to develop successors to pregabalin before its patent expiration circa 2018. This compound belongs to the gabapentinoid class—structurally modified analogs of gamma-aminobutyric acid (GABA) designed to overcome limitations of earlier agents like gabapentin and pregabalin in treating neuropathic pain [1] [2]. The gabapentinoid class evolved through systematic molecular optimization: Gabapentin (1993) introduced the branched-chain alkyl backbone to enhance blood-brain barrier (BBB) penetration, while pregabalin (2004) incorporated chiral specificity at the 3-position to improve binding affinity for the α2δ subunit of voltage-gated calcium channels. 4-Methylpregabalin represents a third-generation modification, adding a methyl group at the 4-position carbon of pregabalin’s isobutyl chain [1] [8].
Table 1: Evolution of Gabapentinoid Structures
Compound | Core Structure | Key Modifications |
---|---|---|
Gabapentin | GABA + cyclohexane | Hydrophobic cyclohexyl ring |
Pregabalin | GABA + isobutyl | (S)-enantiomer, optimized conformation |
4-Methylpregabalin | Pregabalin + 4-methyl | Methylation at gamma-carbon |
Preclinical development prioritized compounds retaining transporter-mediated BBB penetration while enhancing target engagement. Early derivatives with greater α2δ affinity failed in vivo due to poor central nervous system distribution, revealing the critical role of the system L (LAT1) amino acid transporter in brain delivery. 4-Methylpregabalin was identified through targeted screening as one of few analogs preserving high affinity for both α2δ subunits and LAT1 [1] [4].
The molecular design of 4-Methylpregabalin addressed two pharmacological limitations of pregabalin:
Potency Enhancement: Though pregabalin showed improved efficacy over gabapentin, its moderate potency necessitated high clinical doses (150–600 mg/day). Molecular modeling suggested alkyl chain modifications could strengthen hydrophobic interactions within the α2δ binding pocket. Methylation at the 4-position created a sterically constrained structure favoring the bioactive conformation, yielding 4-fold greater binding affinity (half-maximal inhibitory concentration [IC₅₀] = 15 nM vs. 60 nM for pregabalin) in rat brain membrane assays [1] [7].
Transporter Compatibility: Most high-affinity α2δ ligands lost affinity for the LAT1 transporter, limiting brain uptake. The 4-methyl group preserved substrate recognition by LAT1, confirmed via:
Table 2: Pharmacokinetic-Pharmacodynamic Parameters of Pregabalin vs. 4-Methylpregabalin
Parameter | Pregabalin | 4-Methylpregabalin |
---|---|---|
α2δ-1 Binding Affinity (Kd, nM) | 59 | 15 |
LAT1 Transporter Affinity (Relative to leucine) | 0.8× | 0.7× |
Relative Analgesic Potency (Rodent SNL model) | 1.0× | 2.5–3.0× |
The (3R,4R) stereoisomer of 4-Methylpregabalin demonstrated optimal activity, emphasizing the role of three-dimensional structure in target engagement. Molecular dynamics simulations indicate the 4-methyl group stabilizes a ligand conformation that deepens penetration into a hydrophobic subpocket of the α2δ-1 VWA domain [1] [9].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: